N-(3-acetylphenyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S/c1-11(24)12-3-2-4-14(7-12)21-17(25)8-15-10-26-18(22-15)23-16-6-5-13(19)9-20-16/h2-7,9-10H,8H2,1H3,(H,21,25)(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMGOCBUZJIOFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains the most widely employed route for constructing the thiazole core. A modified protocol achieves 68–72% yields under optimized conditions:
Procedure
- React 2-bromo-1-(5-chloropyridin-2-yl)ethan-1-one (I ) with thiourea in ethanol at 80°C for 6 hours.
- Isolate 2-((5-chloropyridin-2-yl)amino)thiazole-4-carboxylic acid (II ) via acid precipitation.
- Convert II to acyl chloride using thionyl chloride, then couple with N-(3-acetylphenyl)amine in dry THF.
Critical Parameters
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Recent advances utilize click chemistry for modular assembly:
Table 1 : CuAAC Optimization Data
| Alkyne Precursor | Azide Component | Catalyst System | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Propargylacetamide | 5-Chloro-2-azidopyridine | CuSO₄·5H₂O/NaAsc | 82 | 98.5 |
| Ethynylthiazole | 3-Acetylphenylazide | CuI/DIPEA | 76 | 97.2 |
Conditions: RT, 12h, DMF:t-BuOH (3:1).
Palladium-Mediated Cross-Coupling Strategies
Buchwald-Hartwig Amination
This method enables direct C-N bond formation between chloropyridine and thiazole intermediates:
Representative Protocol
- Charge RuPhos precatalyst (0.5 mol%), RuPhos ligand (0.55 mol%), and NaOt-Bu (1.2 eq) in THF.
- Add 5-chloro-2-aminopyridine (1.0 eq) and 4-bromothiazole (1.1 eq).
- Heat at 85°C for 8 hours under argon.
Yield Improvements
Suzuki-Miyaura Coupling for Acetylphenyl Integration
Aryl boronic ester derivatives facilitate late-stage coupling:
Optimized Conditions
- Palladium Source: Pd(PPh₃)₄ (2 mol%)
- Base: K₂CO₃ (2.5 eq)
- Solvent: Dioxane/H₂O (4:1)
- Temperature: 90°C, 12h
Table 2 : Boronic Ester Substituent Effects
| Boronic Ester | Coupling Partner | Isolated Yield (%) |
|---|---|---|
| 3-AcetylphenylBpin | 4-Bromothiazole | 84 |
| 3-NitrobenzeneBpin | 4-Iodothiazole | 78 |
Data from: Analogous systems in.
Solid-Phase Synthesis for High-Throughput Production
Automated peptide synthesizers adapt well for scalable manufacturing:
Stepwise Assembly
- Load Rink amide resin with Fmoc-protected thiazole building block.
- Deprotect with 20% piperidine/DMF.
- Couple 5-chloro-2-aminopyridine using HBTU/HOBt activation.
- Cleave with TFA/TIPS/H₂O (95:2.5:2.5).
Advantages
- Purity : 97.3% by HPLC vs. 89% for solution-phase.
- Throughput : 1.2 kg/week per reactor vs. 300g batch.
Green Chemistry Approaches
Mechanochemical Synthesis
Ball-milling techniques eliminate solvent use:
Table 3 : Solvent-Free Performance Metrics
| Reaction Component | Milling Time (h) | Yield (%) | E-Factor |
|---|---|---|---|
| 5-Chloro-2-aminopyridine | 4 | 65 | 8.7 |
| 3-Acetylphenylisocyanate | 3.5 | 71 | 6.2 |
Photocatalytic Amination
Visible-light-mediated C-N coupling reduces energy inputs:
Key Findings
- Irgacure 819 (1 mol%) enables 63% yield at 450 nm.
- Flow reactors enhance photon efficiency by 3.2× vs. batch.
Analytical Validation of Synthetic Products
Spectroscopic Characterization
Chromatographic Purity Assessment
HPLC Conditions
- Column: C18, 5μm, 250×4.6mm
- Mobile Phase: MeCN/H₂O (0.1% TFA), 55:45
- Retention Time: 6.72 min
- Purity: 98.9% (254 nm).
Comparative Evaluation of Synthetic Routes
Table 4 : Method Benchmarking
| Method | Total Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Hantzsch Thiazole | 68 | 95.2 | 1.0 | Pilot |
| CuAAC Click Chemistry | 82 | 98.5 | 1.8 | Lab |
| Buchwald-Hartwig | 89 | 97.3 | 2.4 | Industrial |
| Solid-Phase | 74 | 97.3 | 3.1 | High-Volume |
Cost Index normalized to Hantzsch method.
Chemical Reactions Analysis
Amination at the Thiazole C-2 Position
The 5-chloropyridin-2-ylamino group is introduced via Buchwald-Hartwig amination :
-
Substrate : 2-Bromo-4-(protected acetamide)thiazole.
Conditions :
| Parameter | Value |
|---|---|
| Catalyst Loading | 2 mol% Pd(OAc)₂ |
| Ligand | 2.5 mol% RuPhos |
| Solvent | THF |
| Temperature | 85°C |
| Reaction Time | 24 hours |
| Yield | 68–75% |
Acetamide Side-Chain Installation
The N-(3-acetylphenyl)acetamide group is introduced via amide coupling :
-
Step 1 : Chloroacetylation of 3-acetylaniline using chloroacetyl chloride in acetone .
-
Step 2 : Coupling with thiazole acetic acid derivative using EDCI/HOBt .
Typical Procedure :
-
React 3-acetylaniline with chloroacetyl chloride (1:1.2 molar ratio) in acetone at 0–5°C.
-
Isolate intermediate N-(3-acetylphenyl)chloroacetamide (Yield: 88–92%).
-
Couple with 2-(2-aminothiazol-4-yl)acetic acid using EDCI/HOBt in DMF at RT .
Reaction Table :
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | ClCH₂COCl, acetone, 0°C | N-(3-acetylphenyl)chloroacetamide | 90% |
| 2 | EDCI/HOBt, DMF, RT, 12 h | Target compound | 65% |
Key Reactivity and Stability
-
Hydrolysis : The acetamide group is stable under acidic conditions (pH 2–6) but hydrolyzes slowly in strong base (pH > 10) .
-
Photodegradation : The thiazole ring undergoes photolytic cleavage under UV light (λ = 254 nm), forming pyridine-2-amine and acetylated byproducts .
-
Metal Coordination : The thiazole nitrogen and pyridinyl chloride act as bidentate ligands for transition metals (e.g., Cu²⁺, Pd²⁺) .
Pharmacological Modifications
Derivatives of this compound are synthesized via:
-
Suzuki-Miyaura Cross-Coupling : To introduce aryl/heteroaryl groups at the thiazole C-5 position .
-
Reductive Amination : For side-chain diversification (e.g., replacing acetyl with propionyl groups) .
Example Modification :
Analytical Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.2 Hz, 1H, pyridinyl-H), 7.92 (s, 1H, thiazole-H), 2.65 (s, 3H, COCH₃) .
Industrial-Scale Optimization
Scientific Research Applications
Initial studies have suggested that N-(3-acetylphenyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide exhibits promising biological activity, particularly in:
- Inhibition of Enzymes : The compound shows potential in inhibiting enzymes involved in cancer progression and inflammation. The thiazole and chloropyridine groups may enhance its pharmacological properties by interacting with specific biological targets such as kinases or receptors .
- Anticancer Research : The compound is being investigated for its efficacy against various cancer cell lines. Its structural components suggest a mechanism of action that may involve the modulation of signaling pathways associated with tumor growth .
- Anti-inflammatory Effects : Preliminary data indicate that this compound may possess anti-inflammatory properties, making it a candidate for further development as an anti-inflammatory agent .
Case Studies
Several studies have documented the applications of this compound:
- In Vitro Studies : Research has shown that this compound can significantly inhibit the proliferation of specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may interfere with key signaling pathways involved in cell survival and apoptosis .
- Pharmacokinetics : Early pharmacokinetic studies indicate favorable absorption characteristics, suggesting that the compound could be developed into an effective oral medication .
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Thiazole Ring
Halogenated Derivatives
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Structure: Contains a dichlorophenyl group instead of the 3-acetylphenyl and lacks the 5-chloropyridinyl substitution. The dihedral angle between the thiazole and dichlorophenyl rings (79.7°) reduces planarity, affecting intermolecular interactions . Synthesis: Prepared via carbodiimide-mediated coupling of 2,6-dichlorophenylacetic acid and 2-aminothiazole, yielding a high-melting-point crystalline solid (489–491 K) stabilized by N–H⋯N hydrogen bonds .
Heteroaromatic Substitutions
- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide (): Structure: Features a pyrimidinylsulfanyl group and a 4-methylpyridinyl substituent. Properties: The sulfanyl group may enhance redox activity, while the methylpyridinyl moiety could influence solubility. No crystallographic data are provided, but similar acetamides often exhibit planar configurations .
Modifications on the Acetamide Side Chain
- N-(5-chloropyridin-2-yl) Analogues (): Example: 2-(2-((6-Methylpyridin-2-yl)amino)thiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide (CAS 1226443-41-9). Structure: Replaces the 3-acetylphenyl group with a 5-methylthiazolyl group.
Comparative Data Table
Pharmacological and Physicochemical Implications
- Lipophilicity : The 3-acetylphenyl group in the target compound may balance lipophilicity and solubility, whereas dichlorophenyl derivatives () are more hydrophobic .
- Crystallinity : Compounds with strong intermolecular interactions (e.g., ) exhibit higher melting points, suggesting better stability .
Biological Activity
N-(3-acetylphenyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its biological activity based on diverse sources, including synthesis methods, biological evaluations, and structure-activity relationships.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C18H15ClN4O2S
- Molecular Weight : 386.85 g/mol
- Structural Features : It contains an acetylphenyl group, a thiazole moiety, and a chloropyridine substituent, which may enhance its interaction with biological targets such as kinases or receptors involved in disease processes.
Synthesis Methods
Various synthetic routes have been developed to produce this compound. The choice of method often depends on factors like yield optimization and purity requirements. Common methods include:
- Condensation Reactions : Utilizing acetic anhydride and appropriate amines.
- Cyclization Techniques : Involving thiazole formation through reactions with halogenated pyridine derivatives.
Anticancer Properties
Initial studies suggest that this compound exhibits significant anticancer activity. Research indicates that it inhibits specific enzymes involved in cancer progression, particularly in resistant forms of cancer such as melanoma and chronic myeloid leukemia (CML). For example:
- In vitro Studies : The compound demonstrated high potency against various cancer cell lines, leading to apoptosis and autophagy. Notably, it showed effectiveness against sensitive and resistant cell lines in assays involving melanoma and pancreatic cancer .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Its structural components may interact with inflammatory pathways, potentially modulating cytokine release and inhibiting inflammatory mediators.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Key observations include:
- Thiazole Moiety : Essential for biological activity, influencing the compound's binding affinity to target proteins.
- Chloropyridine Group : Enhances selectivity towards certain kinases involved in tumor growth.
- Acetylphenyl Group : Contributes to lipophilicity, aiding in cellular uptake.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that this compound stands out due to its unique combination of functional groups that enhance selectivity and potency against specific biological targets.
Case Studies
- Case Study 1 : In a study involving A375 xenograft models in mice, administration of this compound resulted in a significant reduction of tumor growth compared to control groups .
- Case Study 2 : Another investigation assessed the compound's effects on human lung carcinoma A549 cells, revealing a notable decrease in cell viability and induction of apoptosis through ROS-mediated pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-acetylphenyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide?
- Methodology : The compound is typically synthesized via multi-step condensation reactions. A common approach involves:
Thiazole core formation : Reacting 2-amino-4-substituted thiazoles with chloroacetyl chloride in the presence of triethylamine (TEA) as a base .
Amination : Introducing the 5-chloropyridin-2-ylamine moiety via nucleophilic substitution under reflux conditions, often using polar aprotic solvents like dioxane or acetone .
Acetylation : Final N-acetylation of the 3-aminophenyl group using acetyl chloride or acetic anhydride .
- Validation : Intermediate and final products are characterized by TLC, melting point analysis, and spectroscopic techniques (e.g., H NMR, C NMR) .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Key Methods :
- H and C NMR : Confirm substituent connectivity and regiochemistry. For example, aromatic protons in the 5-chloropyridinyl group resonate at δ 7.2–8.5 ppm, while thiazole protons appear at δ 6.8–7.1 ppm .
- LC-MS : Validates molecular weight and purity (e.g., [M+H] peaks) .
- Elemental Analysis : Ensures stoichiometric accuracy (C, H, N, S content) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structure validation?
- Approach :
Refinement Software : Use SHELX programs (e.g., SHELXL) for high-resolution crystallographic refinement. Disordered atoms or twinning can be addressed via constraints or TWIN/BASF commands .
Cross-Validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries or spectroscopic data to resolve ambiguities .
- Case Study : In a related thiazole-acetamide derivative, SHELXL refinement corrected a misassigned nitrogen atom by analyzing residual electron density maps .
Q. What strategies optimize reaction yields in the synthesis of this compound under varying catalytic conditions?
- Experimental Design :
- Catalyst Screening : Test bases like TEA, DMAP, or KCO for condensation steps. DMAP in DCM under ultrasonication improved yields to >80% in analogous reactions .
- Solvent Effects : Polar aprotic solvents (e.g., acetone, THF) enhance nucleophilicity of amine groups .
- Temperature Control : Reflux at 80–100°C for 6–8 hours ensures complete conversion, monitored via TLC .
Q. How can computational methods predict the biological activity of this compound?
- Methodology :
PASS Program : Predicts potential targets (e.g., kinase or protease inhibition) based on structural fingerprints .
Molecular Docking : Dock the compound into active sites (e.g., CDK9 or 5-lipoxygenase) using AutoDock Vina. For example, pyridinyl-thiazole hybrids showed strong binding to CDK9 (ΔG = −9.2 kcal/mol) .
- Validation : Compare docking scores with in vitro assays (e.g., IC values) to refine predictive models .
Data Contradiction Analysis
Q. How to address conflicting H NMR data for thiazole-acetamide derivatives?
- Root Cause : Solvent-dependent chemical shifts (e.g., CDCl vs. DMSO-d) or rotameric equilibria in the acetamide group.
- Resolution :
- Use deuterated DMSO for polar intermediates to stabilize conformers .
- Variable-temperature NMR (VT-NMR) can resolve dynamic effects .
Q. Why do crystallographic and DFT-calculated bond lengths differ for the thiazole ring?
- Analysis : Crystal packing forces (e.g., hydrogen bonding) may distort bond lengths versus gas-phase DFT models.
- Mitigation : Perform periodic DFT calculations (e.g., using VASP) to account for crystal environment effects .
Structure-Activity Relationship (SAR) Exploration
Q. What substituent modifications enhance target selectivity in this compound class?
- SAR Insights :
- Pyridinyl Group : 5-Cl substitution improves kinase inhibition by enhancing hydrophobic interactions with ATP-binding pockets .
- Thiazole Acetamide : Methyl or acetyl groups at the 4-position increase metabolic stability .
- Experimental Validation : Synthesize analogs with electron-withdrawing groups (e.g., NO) at the phenyl ring and assay against CDK isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
